molecular formula C6H12N2 B1201681 1,2-Diazabicyclo[2.2.2]octane CAS No. 329-94-2

1,2-Diazabicyclo[2.2.2]octane

Cat. No. B1201681
CAS RN: 329-94-2
M. Wt: 112.17 g/mol
InChI Key: QVCUKHQDEZNNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diazabicyclo[2.2.2]octane is a bicyclic organic compound with the formula C6H12N2 . It is a colorless solid and a highly nucleophilic tertiary amine base .


Synthesis Analysis

1,2-Diazabicyclo[2.2.2]octane can be synthesized by a general method involving nitrosation of piperidine carboxylic acids, subsequent reduction to 1-aminopiperidine carboxylic acids, cyclization to 3-keto-1,2-diazabicycloalkanes, and reduction of the latter to 1,2-diazabicycloalkanes .


Molecular Structure Analysis

The molecular structure of 1,2-Diazabicyclo[2.2.2]octane is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .


Chemical Reactions Analysis

1,2-Diazabicyclo[2.2.2]octane has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .


Physical And Chemical Properties Analysis

1,2-Diazabicyclo[2.2.2]octane is a white crystalline powder with a molecular weight of 112.1729 . It is soluble in water and hygroscopic . It has a melting point of 156 to 160 °C and a boiling point of 174 °C .

Scientific Research Applications

  • Catalysis in Organic Synthesis : DABCO is a solid catalyst used in many organic reactions. Its properties as an inexpensive, eco-friendly, highly reactive, and non-toxic base catalyst make it suitable for various organic transformations, often yielding products with high selectivity and excellent yields (Baghernejad, 2010).

  • One-Pot Synthesis Applications : It facilitates one-pot, multi-component condensation reactions in aqueous media. Such processes are beneficial due to simple operations, mild reaction conditions, high yields, and the use of less toxic chemicals (J. Azizian et al., 2012).

  • Ultrasound-Accelerated Synthesis : DABCO can catalyze reactions under ultrasound irradiation, which can significantly speed up the reaction process while maintaining mild conditions (D. Azarifar et al., 2013).

  • Investigation of Side Products in Synthesis : Research has been conducted on the formation of side products like alkylpyrazines and alkylpiperazines during the synthesis of DABCO, providing insights into the chemical mechanisms involved (Jiří Trejbal et al., 2007).

  • Synthesis of Derivatives : There's a methodology for synthesizing 1,2-Diazabicyclo[2.2.2] octane and its derivatives, which is significant for creating specific structures used in various chemical applications (E. E. Mikhlina et al., 1967).

  • Switchable Materials with High Phase Transition Temperature : DABCO-based quasi-spherical molecules have been used to create switchable materials with high phase transition temperatures (Xiuli You et al., 2022).

  • Ionic Liquid Preparation and Application : A new acidic ionic liquid based on DABCO has been developed and used as a reusable catalyst in the synthesis of biologically active compounds, showcasing its potential in the pharmaceutical industry (F. Shirini et al., 2017).

  • Decarboxylative Acylation : It has been used effectively for decarboxylative acylation of carboxylic acids, a process important in synthesizing various compounds including α-keto and α,β-unsaturated amides or esters (Jun-Rong Zhang et al., 2017).

  • Oxidation of Alcohols : Bis(chlorine)-1,4-diazabicyclo[2.2.2]octane has been used as an oxidizing agent for converting alcohols into their carbonyl compounds under microwave irradiation (M. Tajbakhsh et al., 2006).

  • Synthetic Applications : Its use in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions has been reviewed, highlighting DABCO's versatility in synthetic chemistry (Dmitry I. Bugaenko et al., 2020).

Mechanism of Action

The pKa of [HDABCO]+ (the protonated derivative) is 8.8, which is almost the same as ordinary alkylamines . The nucleophilicity of the amine is high because the amine centers are unhindered . It is sufficiently basic to promote a variety of coupling reactions .

Safety and Hazards

1,2-Diazabicyclo[2.2.2]octane is harmful and has a flash point of 62 °C . It is advised to use only under a chemical fume hood, wear personal protective equipment/face protection, use spark-proof tools and explosion-proof equipment, and avoid getting in eyes, on skin, or on clothing .

properties

IUPAC Name

1,2-diazabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-3-8-4-2-6(1)5-7-8/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCUKHQDEZNNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186554
Record name 1,2-Diazabicyclo(2.2.2)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diazabicyclo[2.2.2]octane

CAS RN

329-94-2
Record name 1,2-Diazabicyclo(2.2.2)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diazabicyclo(2.2.2)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Diazabicyclo[2.2.2]octane
Reactant of Route 2
1,2-Diazabicyclo[2.2.2]octane
Reactant of Route 3
1,2-Diazabicyclo[2.2.2]octane
Reactant of Route 4
1,2-Diazabicyclo[2.2.2]octane
Reactant of Route 5
1,2-Diazabicyclo[2.2.2]octane
Reactant of Route 6
1,2-Diazabicyclo[2.2.2]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.